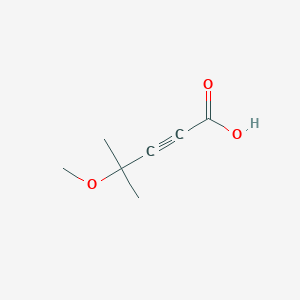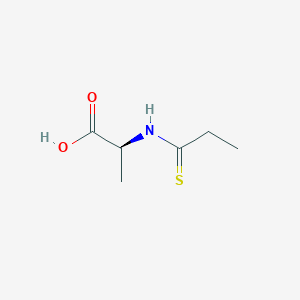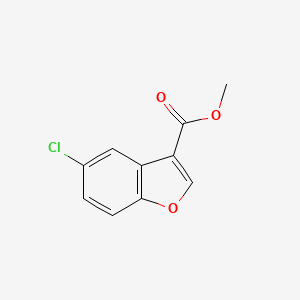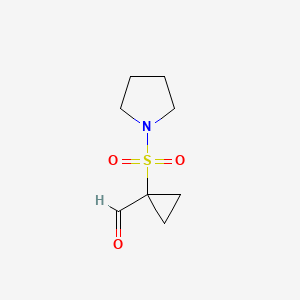
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₈H₁₃NO₃S It features a cyclopropane ring substituted with a pyrrolidine-1-sulfonyl group and an aldehyde group
Métodos De Preparación
The synthesis of 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with pyrrolidine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The aldehyde group can be introduced through subsequent oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the reactive nature of the intermediates involved.
Análisis De Reacciones Químicas
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
Aplicaciones Científicas De Investigación
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its reactive functional groups.
Industry: It may be used in the development of new materials with specialized properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in interactions with biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar reactivity and biological activity.
Cyclopropane derivatives: Compounds with a cyclopropane ring often display unique chemical properties due to the ring strain and can undergo similar types of reactions.
Sulfonyl compounds: These compounds contain the sulfonyl functional group and are used in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H13NO3S |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylsulfonylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H13NO3S/c10-7-8(3-4-8)13(11,12)9-5-1-2-6-9/h7H,1-6H2 |
Clave InChI |
FVNYZELRWKVOOM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


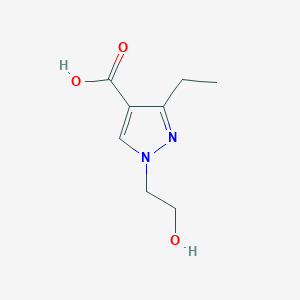
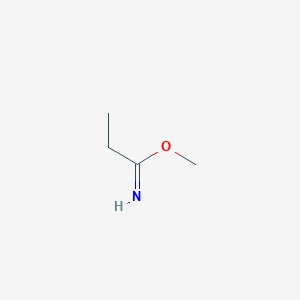
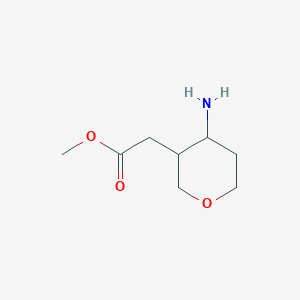
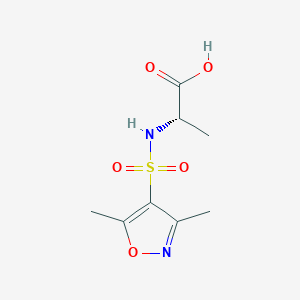
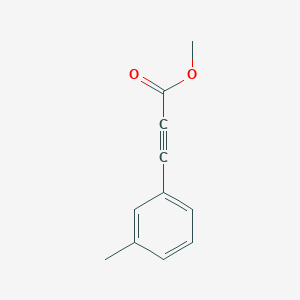
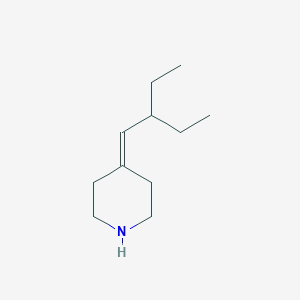
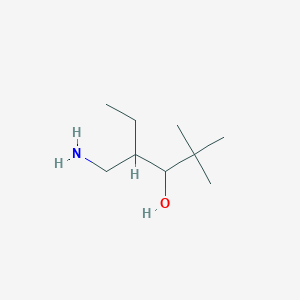
![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
